molecular formula C11H9N5O B1418282 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082436-86-9

3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B1418282
CAS No.: 1082436-86-9
M. Wt: 227.22 g/mol
InChI Key: QFEKAINUBLMJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(3-Methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, most notably cyclin-dependent kinase 2 (CDK2). The compound acts as an inhibitor of CDK2, which is essential for cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It affects gene expression by downregulating genes associated with cell proliferation and upregulating pro-apoptotic genes . Furthermore, it impacts cellular metabolism by altering the metabolic flux, leading to reduced energy production and increased oxidative stress in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of CDK2 . Additionally, the compound can inhibit other kinases involved in cell signaling pathways, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied extensively in laboratory settings. Over time, the compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have demonstrated sustained inhibitory effects on CDK2 and consistent induction of apoptosis in cancer cells . These effects are maintained over extended periods, indicating the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it binds to plasma proteins, which aids in its distribution throughout the body . These interactions influence the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to effectively inhibit CDK2 and other kinases involved in cell cycle regulation and apoptosis .

Properties

IUPAC Name

3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-7-3-2-4-8(5-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEKAINUBLMJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 3
3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.